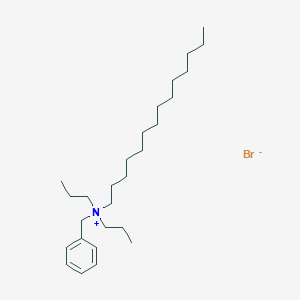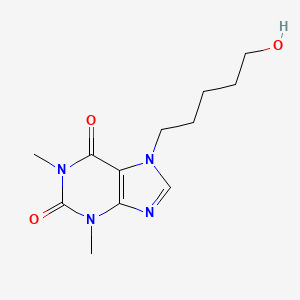
7-(5-Hydroxypentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(5-Hydroxypentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound known for its unique structure and properties It belongs to the class of purine derivatives and is characterized by the presence of a hydroxypentyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Hydroxypentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of the purine core with a hydroxypentyl halide. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium carbonate to deprotonate the purine nitrogen, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available purine derivatives. The process includes purification steps such as recrystallization or chromatography to ensure the final product’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
7-(5-Hydroxypentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to modify the purine ring or the hydroxypentyl side chain.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted purine derivatives.
Applications De Recherche Scientifique
7-(5-Hydroxypentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 7-(5-Hydroxypentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Hydroxypentyl)-1H-indol-3-yl: A naphthoylindole derivative with a similar hydroxypentyl side chain.
ADB-PINACA: A synthetic cannabinoid with a hydroxypentyl group.
5F-MDMB-PINACA: Another synthetic cannabinoid with structural similarities.
Uniqueness
7-(5-Hydroxypentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its purine core structure combined with the hydroxypentyl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
88338-98-1 |
|---|---|
Formule moléculaire |
C12H18N4O3 |
Poids moléculaire |
266.30 g/mol |
Nom IUPAC |
7-(5-hydroxypentyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C12H18N4O3/c1-14-10-9(11(18)15(2)12(14)19)16(8-13-10)6-4-3-5-7-17/h8,17H,3-7H2,1-2H3 |
Clé InChI |
QSLWCYSLTRAPQF-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one]](/img/structure/B14379675.png)
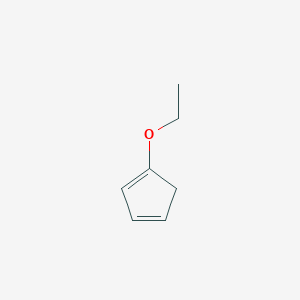
![1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14379693.png)
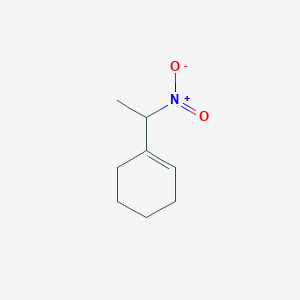
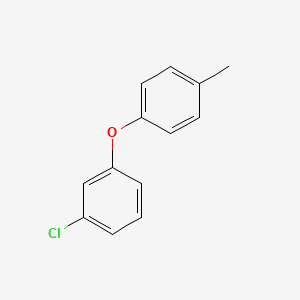
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B14379702.png)
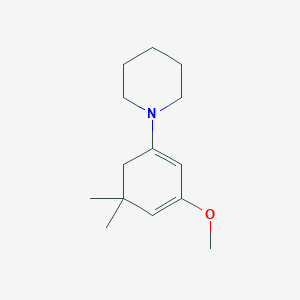
![1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid](/img/structure/B14379709.png)
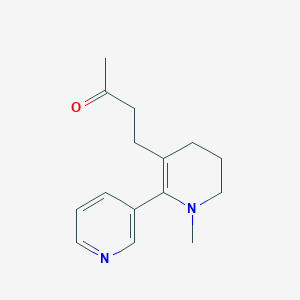
![2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol](/img/structure/B14379725.png)


